1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid
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Overview
Description
The compound “1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid” has a CAS Number of 2378502-74-8 . It has a molecular weight of 268.24 and its IUPAC name is 1-(2,6-diazaspiro[3.4]octan-6-yl)ethan-1-one 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O.C2HF3O2/c1-7(11)10-3-2-8(6-10)4-9-5-8;3-2(4,5)1(6)7/h9H,2-6H2,1H3;(H,6,7) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 4 degrees Celsius . It is an oil in its physical form .Scientific Research Applications
Novel Dipeptide Synthons
The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons demonstrates its potential in peptide synthesis, offering a new approach to the construction of complex peptide structures (Suter et al., 2000).
Electrophilic Trifluoromethylthiolation
A study on 2‐Diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one reveals its utility as both a building block and a reagent for electrophilic trifluoromethylthiolation, enhancing the synthesis of trifluoromethylthio compounds (Huang et al., 2016).
Antimicrobial Activity
The creation of substituted 1,2,3-triazoles and their antimicrobial activity showcases the application of this chemical framework in developing new antimicrobial agents, illustrating the compound's role in enhancing pharmaceutical research (Holla et al., 2005).
Cyclization in Medicinal Chemistry
A process for preparing octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole emphasizes the importance of cyclization reactions in the synthesis of medicinally interesting compounds, opening new avenues for drug discovery (Welmaker & Sabalski, 2004).
Fused Heterocycles Synthesis
The transformation of diazaspirocycles into fused heterocycles like furo[3,4-c]pyridines and pyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones underlines the compound's utility in synthesizing complex heterocyclic structures, which are of significant interest in organic chemistry and pharmaceuticals (Fedoseev et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used as menin/mll protein/protein interaction inhibitors .
Biochemical Pathways
The inhibition of protein-protein interactions can affect a wide range of biochemical pathways, particularly those involved in cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
The inhibition of protein-protein interactions can lead to changes in cell growth and proliferation, potentially leading to therapeutic effects in diseases such as cancer and diabetes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
properties
IUPAC Name |
1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.C2HF3O2/c1-7(11)10-3-2-8(6-10)4-9-5-8;3-2(4,5)1(6)7/h9H,2-6H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMLQVLLLVOOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(C1)CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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